![molecular formula C12H12ClNO3 B2382590 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-59-5](/img/structure/B2382590.png)
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound with the molecular formula C11H10ClNO3 . It is a heterocyclic compound that contains a total of 30 bonds, including 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a variety of bond types and functional groups. It contains 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 239.66 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Microwave Synthesis of Chiral Derivatives : A study by Meng et al. (2013) involved the microwave synthesis of optically active N-benzyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones, a derivative of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one. These compounds demonstrated good inhibition against Gram-positive bacteria and fungi, showcasing their potential in antimicrobial applications (Meng et al., 2013).
Chemical Synthesis and Potential Applications
- Innovative Synthesis Method : Research by 詹淑婷 (2012) presented a new method to develop 3,4-dihydro-2H-benzo[1,4]oxazines, which could be significant for biological and medicinal applications (詹淑婷, 2012).
Antibacterial Activity
- Synthesis and Antimicrobial Activity : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives via Smiles rearrangement and demonstrated their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This suggests the compound’s relevance in developing new antimicrobial agents (Fang et al., 2011).
Catalysis and Chemical Reactions
- Coordination Chemistry : A study by Ardizzoia et al. (2010) explored the coordination chemistry of a similar compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with zinc and mercury. This research highlighted the compound's versatility in providing different environments to the metal center, which could be significant in catalysis and material science (Ardizzoia et al., 2010).
Anticancer Potential
- Effects on Lung Cancer Cell Growth : Zhou et al. (2014) synthesized 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and evaluated their effects on A549 lung cancer cell growth. The study indicated potential applications in cancer treatment, particularly in inducing autophagy and cell cycle arrest in lung cancer cells (Zhou et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-6(13)11(15)8-3-4-10-9(5-8)14-12(16)7(2)17-10/h3-7H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXHENUOWTRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

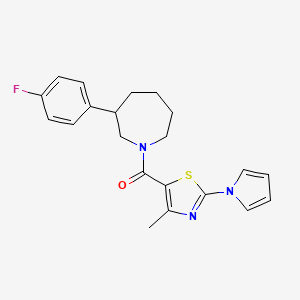
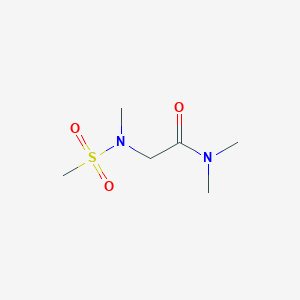
![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)

![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)


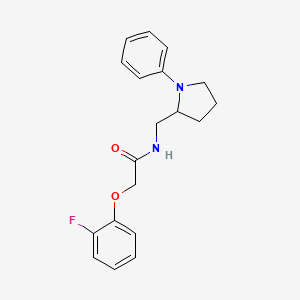

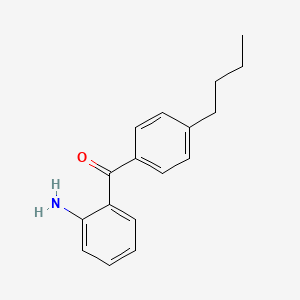
![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
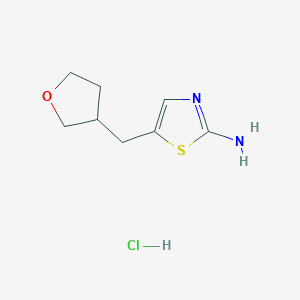
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)